molecular formula C8H12O3 B1468995 (2E)-3-(oxan-3-yl)prop-2-enoic acid CAS No. 1344729-19-6

(2E)-3-(oxan-3-yl)prop-2-enoic acid

Cat. No. B1468995
M. Wt: 156.18 g/mol
InChI Key: BSHSVJASGNFHGW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s molecular formula, its structure, and its classification (e.g., organic, inorganic, polymer, etc.). It might also include information on where it is commonly found or used.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also include alternative synthesis routes if they exist.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, its bond lengths and angles, and any notable features. Techniques like X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity.



Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, redox potential, etc.).


Scientific Research Applications

Structural Investigations

  • Studies have detailed the coplanar and orthogonal orientations of the carboxylic acid group and the double bond in isomers of prop-2-enoic acid, contributing to their supramolecular structures through hydrogen bonding and π-π stacking interactions. Such structural details are crucial for understanding the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals (Trujillo-Ferrara et al., 2004).

Synthetic Applications

  • The synthesis and biological activities of (Z) and (E) isomers of certain prop-2-enoic acid derivatives have been explored, indicating potential pharmaceutical applications. These isomers have been synthesized through reactions involving amidrazones and maleic anhydride, followed by isomerization processes (Modzelewska-Banachiewicz et al., 2009).
  • Palladium-catalyzed cross-coupling reactions have been employed to selectively synthesize 3,3-disubstituted prop-2-enoic acids, showcasing the versatility of these compounds in organic synthesis and the development of new chemical entities (Abarbri et al., 2002).

Potential Biological and Photonic Applications

  • Certain derivatives of prop-2-enoic acid have been found to promote the photoalignment of commercial nematic liquid crystals, indicating their utility in liquid crystal display (LCD) technology and photonic applications. The structure and substitution patterns of these compounds significantly affect their alignment capabilities (Hegde et al., 2013).
  • The nonlinear optical (NLO) activity of specific derivatives has been both experimentally and theoretically investigated, suggesting their potential use in optical and electronic devices. Such studies highlight the importance of molecular structure in determining the physical properties and applications of these compounds (Venkatesan et al., 2016).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of areas where further research could be beneficial, such as potential applications of the compound, unanswered questions about its behavior, or new methods of synthesizing it.


I hope this general information is helpful, and I apologize for not being able to provide more specific information on “(2E)-3-(oxan-3-yl)prop-2-enoic acid”. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

(E)-3-(oxan-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)4-3-7-2-1-5-11-6-7/h3-4,7H,1-2,5-6H2,(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHSVJASGNFHGW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(COC1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(oxan-3-yl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(oxan-3-yl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-(oxan-3-yl)prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(2E)-3-(oxan-3-yl)prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(2E)-3-(oxan-3-yl)prop-2-enoic acid
Reactant of Route 5
(2E)-3-(oxan-3-yl)prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2E)-3-(oxan-3-yl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.